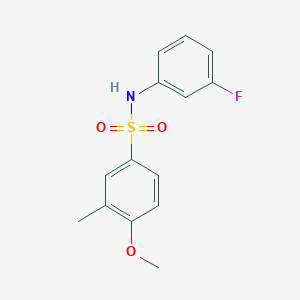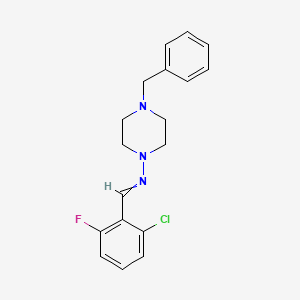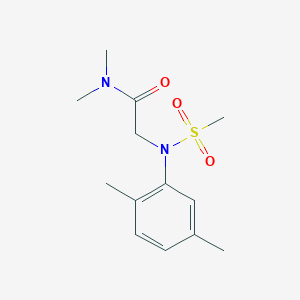![molecular formula C14H18N2O3 B5704547 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol, also known as NPP, is a chemical compound that has been extensively studied for its potential use in scientific research. NPP belongs to the class of chemicals known as piperidines, which are commonly used in medicinal chemistry due to their diverse pharmacological properties. In
作用機序
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol acts as an agonist at the sigma-1 receptor, which is a protein that plays a role in cellular signaling and has been implicated in a variety of physiological processes. Activation of the sigma-1 receptor by this compound has been shown to have neuroprotective effects, as well as potential use in the treatment of neurodegenerative diseases and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of calcium homeostasis. These effects contribute to its neuroprotective properties and potential therapeutic use in a variety of diseases and disorders.
実験室実験の利点と制限
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has several advantages for use in lab experiments, including its high purity and yield, as well as its well-studied mechanism of action and potential therapeutic applications. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are several future directions for research on 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential use in the treatment of other diseases and disorders, and the investigation of its effects on other cellular signaling pathways and physiological processes. Additionally, further studies are needed to fully understand the potential advantages and limitations of this compound for use in lab experiments and clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its well-studied mechanism of action and potential therapeutic applications make it a promising candidate for the treatment of neurodegenerative diseases and psychiatric disorders. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential use in other diseases and disorders.
合成法
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with propionaldehyde in the presence of piperidine. Another method involves the reaction of 2-nitrobenzaldehyde with propargyl alcohol in the presence of piperidine. Both methods yield this compound with high purity and yield.
科学的研究の応用
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, as well as potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-7-10-15(11-8-13)9-3-5-12-4-1-2-6-14(12)16(18)19/h1-6,13,17H,7-11H2/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQBRKVMOQMIHO-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198515 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

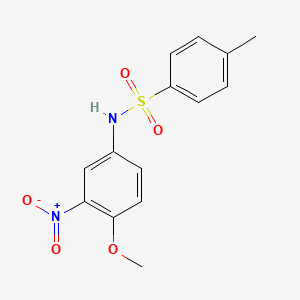
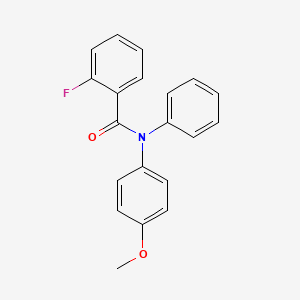
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)
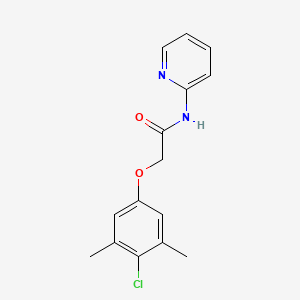

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)
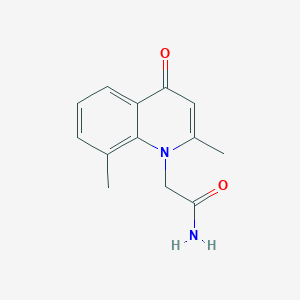

![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
